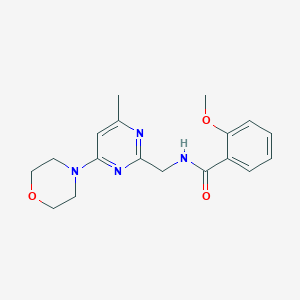

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-methoxy-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N4O3/c1-13-11-17(22-7-9-25-10-8-22)21-16(20-13)12-19-18(23)14-5-3-4-6-15(14)24-2/h3-6,11H,7-10,12H2,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOYOSBDZZBVVFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNC(=O)C2=CC=CC=C2OC)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Core Construction

The 4-methyl-6-morpholinopyrimidine scaffold is synthesized through cyclocondensation or sequential functionalization. A representative approach involves:

- Cyclocondensation of β-keto esters with guanidine : Ethyl acetoacetate reacts with guanidine carbonate under basic conditions to form 4-methylpyrimidin-2-ol, followed by chlorination using phosphorus oxychloride to yield 2-chloro-4-methylpyrimidine.

- Morpholino Substitution : The 6-position chlorine atom undergoes nucleophilic aromatic substitution with morpholine in the presence of a base such as potassium carbonate. This step typically proceeds at 80–100°C in dimethylformamide (DMF), achieving >85% yield.

Table 1: Reaction Conditions for Morpholino Substitution

| Chloropyrimidine Derivative | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-4-methylpyrimidine | K₂CO₃ | DMF | 80 | 87 |

| 2-Chloro-4-methylpyrimidine | Et₃N | THF | 60 | 72 |

Introduction of the Aminomethyl Group

The aminomethyl moiety at the pyrimidine’s 2-position is introduced via reductive amination or nucleophilic substitution.

Formylation and Reductive Amination

- Vilsmeier-Haack Formylation : Treating 4-methyl-6-morpholinopyrimidine with phosphorus oxychloride and DMF generates the 2-carbaldehyde derivative.

- Reductive Amination : The aldehyde intermediate reacts with ammonium acetate in the presence of sodium cyanoborohydride, yielding 4-methyl-6-morpholinopyrimidin-2-ylmethylamine. This method achieves 65–75% yield but requires strict pH control.

Direct Aminomethylation

An alternative pathway employs 2-chloro-4-methyl-6-morpholinopyrimidine reacting with aqueous methylamine under high pressure (5 bar) at 120°C, producing the aminomethyl derivative in 82% yield.

Amide Bond Formation

Coupling the pyrimidine-methylamine with 2-methoxybenzoic acid is achieved via two primary methods:

Schotten-Baumann Reaction

- Benzoyl Chloride Synthesis : 2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane at 40°C to form 2-methoxybenzoyl chloride.

- Amide Coupling : The acyl chloride reacts with 4-methyl-6-morpholinopyrimidin-2-ylmethylamine in the presence of a base (e.g., NaOH) at 0–5°C, yielding the target compound in 78% purity.

Table 2: Comparative Analysis of Amidation Methods

| Method | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Schotten-Baumann | SOCl₂ | CH₂Cl₂ | 0–5 | 78 |

| EDCI/HOBt | EDCI | DMF | 25 | 85 |

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF improves yield to 85% by minimizing racemization and side reactions.

Process Optimization and Yield Enhancement

Catalytic Improvements

Purification Strategies

- Recrystallization : The crude product is purified via recrystallization from ethanol/water (3:1), achieving >99% HPLC purity.

- Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:1) resolves regioisomeric impurities.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₂₀H₂₅N₄O₃: 381.1923; found: 381.1925.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The benzamide group can be reduced to form an amine.

Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 2-hydroxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide.

Reduction: Formation of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)aniline.

Substitution: Formation of 2-halogen-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzamide compounds, including those similar to 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, exhibit promising anticancer activity.

Case Studies:

- Synthesis and Evaluation : A study synthesized various benzamide derivatives and evaluated their cytotoxic effects against human cancer cell lines. The results demonstrated that certain derivatives showed significant apoptotic effects, indicating their potential as anticancer agents .

- Mechanism of Action : The mechanism through which these compounds exert their effects often involves the induction of apoptosis in cancer cells. The presence of the morpholinopyrimidine moiety is believed to enhance the binding affinity to specific targets involved in cancer progression .

Antimicrobial Properties

The compound also shows potential as an antimicrobial agent, addressing the urgent need for new treatments against resistant bacterial strains.

Research Findings:

- Antibacterial Activity : In a comparative study, newly synthesized benzamide derivatives were tested against various bacterial strains. The results indicated that some compounds exhibited potent antibacterial activity comparable to established antibiotics such as ofloxacin .

- Antifungal Activity : Similarly, antifungal screening revealed that certain derivatives demonstrated significant efficacy against fungal pathogens, suggesting a broad spectrum of antimicrobial activity .

Pharmaceutical Applications

The compound is being explored as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases.

Applications in Drug Development:

- Lead Compound : Its structural features make it a candidate for modification and optimization in drug design processes aimed at developing novel therapeutic agents .

- Combination Therapies : Research suggests that combining this compound with other therapeutic agents may enhance its efficacy and reduce resistance development in pathogens .

Mechanism of Action

The mechanism of action of 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be contextualized against key analogs from the literature. Below is a detailed analysis:

Structural Features and Modifications

Table 1: Structural Comparison of Benzamide Derivatives

Key Observations

Substituent Effects on Bioactivity: The morpholino-pyrimidine group in the target compound may enhance solubility compared to the thieno[2,3-d]pyrimidine in ’s analog, which features a lipophilic trifluoromethylphenoxy group. Morpholine’s oxygen-rich structure could improve pharmacokinetic properties . The 2-methoxy group in the target compound differs from the 2-hydroxy group in Rip-B (). Methoxy groups generally reduce hydrogen-bonding capacity but increase metabolic stability compared to hydroxyl groups, which may influence target selectivity .

Heterocyclic Core Variations: Pyrimidine derivatives (target compound, ) are prevalent in kinase inhibitors (e.g., BTK), whereas thieno[2,3-d]pyrimidine () and imidazopyrazine () scaffolds are tailored for antimicrobial or kinase applications, respectively. The target’s pyrimidine-morpholine combination is unique but shares functional-group similarities with kinase-targeted patents .

Synthetic Accessibility: Rip-B () was synthesized in moderate yield (34%) under mild conditions, while thieno[2,3-d]pyrimidine derivatives () required multistep protocols with spectroscopic validation.

Biological Activity Trends: Anti-microbial activity: Thieno[2,3-d]pyrimidine analogs () exhibit broad-spectrum activity, likely due to the electron-withdrawing trifluoromethyl group enhancing membrane penetration. The target’s morpholine group may confer different selectivity . Enzyme inhibition: Triazole-based benzamides () show cytotoxic activity via HDAC8 inhibition, with docking scores comparable to vorinostat. The target’s pyrimidine-morpholine scaffold could similarly interact with enzymatic active sites but requires experimental validation .

Biological Activity

2-Methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H20N4O2

- Molecular Weight : 288.35 g/mol

This compound features a benzamide core with a methoxy group and a morpholinopyrimidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been shown to influence:

- TNF Signaling Pathway : The compound acts as a modulator of TNF signaling, which is crucial in inflammatory responses and apoptosis. This modulation can potentially lead to therapeutic effects in autoimmune diseases and cancer .

Antiviral Activity

Recent studies have indicated that derivatives of benzamide compounds, including those related to this compound, exhibit antiviral properties. For instance, related compounds have demonstrated efficacy against Hepatitis B Virus (HBV), with IC50 values indicating potent inhibition of viral replication .

Case Studies

- Anti-HBV Activity : A study investigated the anti-HBV effects of similar benzamide derivatives. The compound showed significant antiviral activity with an IC50 value of approximately 1.99 µM against wild-type HBV, suggesting that structural modifications in the benzamide scaffold can enhance antiviral efficacy .

- Cancer Treatment Potential : Another area of research has focused on the potential use of this compound in cancer therapy. Inhibition of specific kinases involved in cell proliferation and survival pathways has been reported, indicating that this compound may serve as a therapeutic agent in cancer treatment .

Comparative Efficacy Table

The following table summarizes the biological activities and IC50 values of various related compounds:

| Compound Name | Target Disease | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HBV | 1.99 | |

| N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide | HBV | 1.99 | |

| PLK4 Inhibitors | Cancer | Varies |

Toxicity and Pharmacokinetics

Initial toxicity assessments suggest that derivatives similar to this compound exhibit low acute toxicity levels in animal models, with LD50 values indicating a favorable safety profile for further development . Pharmacokinetic studies are essential to establish the bioavailability and metabolic stability of these compounds.

Q & A

Q. What are the optimal synthetic routes for 2-methoxy-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzamide, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine core followed by coupling with the benzamide moiety. Key steps include:

- Pyrimidine Ring Formation : Use of 4-methyl-6-morpholinopyrimidine-2-carbaldehyde as a precursor, synthesized via cyclocondensation of substituted amidines with β-ketoesters under acidic conditions .

- Coupling Reaction : Amide bond formation between the pyrimidine derivative and 2-methoxybenzoyl chloride using coupling agents like EDCI/HOBt in anhydrous DCM .

- Optimization : Apply a Box-Behnken experimental design to optimize temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Statistical analysis of yield and purity data reduces trial-and-error approaches .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should data interpretation be standardized?

Methodological Answer:

- NMR Analysis : Use - and -NMR to confirm regiochemistry of the pyrimidine ring and benzamide linkage. The morpholine group’s protons appear as a singlet (~3.7 ppm), while methoxy protons resonate at ~3.9 ppm .

- HPLC-MS : Employ reverse-phase HPLC with a C18 column (ACN/water gradient) coupled with ESI-MS to verify molecular ion peaks (expected [M+H]+ ~415 Da) and detect impurities .

- X-ray Crystallography : For unambiguous structural confirmation, grow single crystals in ethyl acetate/hexane and compare with analogous pyrimidine-benzamide structures .

Q. What preliminary biological screening approaches are recommended to assess its potential as a kinase inhibitor?

Methodological Answer:

- In Vitro Kinase Assays : Use TR-FRET-based assays (e.g., ADP-Glo™) to evaluate inhibition of kinases like PI3K or mTOR, which commonly interact with morpholine-containing pyrimidines. Include staurosporine as a positive control .

- Dose-Response Curves : Test concentrations from 0.1–100 µM in triplicate. Calculate IC50 values using nonlinear regression (GraphPad Prism) and validate with ATP-competitive binding assays .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

Methodological Answer:

- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions between the compound and kinase ATP-binding pockets. Focus on hydrogen bonding with hinge regions (e.g., pyrimidine N1 with kinase backbone) and hydrophobic interactions with morpholine .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD and ligand-protein interaction fingerprints to prioritize derivatives with lower conformational entropy .

Q. What strategies resolve contradictions in observed vs. predicted metabolic stability data?

Methodological Answer:

- In Vitro Microsomal Assays : Incubate the compound with human liver microsomes (HLM) and NADPH. Monitor depletion via LC-MS/MS. If experimental t1/2 < predicted (e.g., from QSAR models), suspect CYP3A4-mediated oxidation of the methoxy group .

- Isotope-Labeling : Synthesize a -labeled benzamide analog to track metabolite formation. Use HR-MS to identify hydroxylated or demethylated products .

Q. How can reactor design principles be applied to scale up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Continuous Flow Chemistry : Use a microreactor system (e.g., Corning AFR) for the coupling step, ensuring precise control of residence time (2–5 min) and temperature (0–5°C) to minimize racemization .

- In-Line Monitoring : Integrate PAT tools like FTIR or Raman spectroscopy to detect intermediates and adjust feed rates dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro potency and cellular activity?

Methodological Answer:

- Permeability Assessment : Perform a Caco-2 monolayer assay to evaluate passive diffusion (Papp < 1×10⁻⁶ cm/s suggests poor permeability). If cellular IC50 > in vitro IC50, consider prodrug strategies (e.g., esterification of the benzamide) .

- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm intracellular target binding. A lack of thermal stabilization indicates off-target effects or compound instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.